Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-thiazol-2-yl-quinazoline

Kinase inhibition Aurora kinase Thiazoloquinazoline

2-Chloro-4-thiazol-2-yl-quinazoline (C₁₁H₆ClN₃S, MW 247.70 g/mol) is a heterocyclic intermediate that fuses a 2-chloroquinazoline electrophilic handle with a C4-linked thiazole ring. The 2-chloro substituent enables regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C4-thiazole motif pre-installs a privileged pharmacophore found in numerous ATP-competitive kinase inhibitors.

Molecular Formula C11H6ClN3S
Molecular Weight 247.70 g/mol
Cat. No. B8376017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-thiazol-2-yl-quinazoline
Molecular FormulaC11H6ClN3S
Molecular Weight247.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=NC=CS3
InChIInChI=1S/C11H6ClN3S/c12-11-14-8-4-2-1-3-7(8)9(15-11)10-13-5-6-16-10/h1-6H
InChIKeyBWCZCHDOGUNKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-thiazol-2-yl-quinazoline: A Bifunctional Quinazoline–Thiazole Building Block for Kinase-Focused Libraries


2-Chloro-4-thiazol-2-yl-quinazoline (C₁₁H₆ClN₃S, MW 247.70 g/mol) is a heterocyclic intermediate that fuses a 2-chloroquinazoline electrophilic handle with a C4-linked thiazole ring. The 2-chloro substituent enables regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C4-thiazole motif pre-installs a privileged pharmacophore found in numerous ATP-competitive kinase inhibitors . This bifunctional architecture distinguishes it from mono-functional quinazoline intermediates such as 2-chloroquinazoline (CAS 6141-13-5) or 4-chloroquinazoline, which require additional synthetic steps to introduce heterocyclic substituents at the complementary position .

Why 2-Chloro-4-thiazol-2-yl-quinazoline Cannot Be Replaced by Generic Chloroquinazolines or Simple Quinazoline–Thiazole Hybrids


Generic 2-chloroquinazoline or 4-chloroquinazoline building blocks lack the pre-installed thiazole pharmacophore at the complementary position, necessitating multi-step synthetic sequences that reduce overall yield and introduce structural variability. Conversely, pre-formed quinazoline–thiazole hybrids reported in the literature often employ a thioether (C–S–C) or amino (C–NH–C) linker between the two rings, which alters both the conformational flexibility and the electron density of the quinazoline core relative to the direct C4-thiazole C–C bond present in 2-chloro-4-thiazol-2-yl-quinazoline . In kinase inhibitor programs, the C4-thiazole orientation and the presence of the C2-chloro handle for late-stage diversification are critical SAR determinants; even closely related analogs such as 2-amino-4-thiazol-2-yl-quinazoline show reduced ATP-competitive binding affinity due to loss of the hydrogen-bonding capability and altered hinge-region complementarity .

Quantitative Differentiation of 2-Chloro-4-thiazol-2-yl-quinazoline: A Comparator-Based Evidence Guide


Kinase Inhibitor Scaffold Potential: Aurora A/B and DYRK1A Inhibitory Activity of C4-Thiazol-2-yl-quinazoline Congeners

In a head-to-head kinase panel screen, the C4-(2-aminothiazole)-substituted quinazoline compound 46 demonstrated single-digit nanomolar IC₅₀ values against Aurora A (IC₅₀ = 4.8 nM) and Aurora B (IC₅₀ = 1.3 nM), with >100-fold selectivity over a panel of 50 diverse serine-threonine and tyrosine kinases . Comparable selectivity was not observed for the corresponding 4-phenyl or 4-(pyridin-2-yl) quinazoline analogs, which exhibited significantly reduced Aurora B potency (IC₅₀ > 500 nM) . The direct C4-thiazole connectivity in 2-chloro-4-thiazol-2-yl-quinazoline retains this critical pharmacophore geometry, distinguishing it from thioether-linked or amino-linked quinazoline–thiazole hybrids that adopt distinct dihedral angles and demonstrate reduced hinge-region complementarity .

Kinase inhibition Aurora kinase Thiazoloquinazoline

Regioselective Derivatization Handle: C2-Chloro Reactivity Enables Late-Stage Diversification

2,4-Dichloroquinazoline reacts regioselectively at the 4-position under mild SNAr conditions (amine nucleophiles, DMF, 25 °C), leaving the 2-chloro position available for subsequent functionalization . In 2-chloro-4-thiazol-2-yl-quinazoline, the 4-position is already occupied by the thiazole ring, effectively blocking this preferred nucleophilic site and directing all reactivity to the 2-chloro handle. This regiochemical locking eliminates the ambident reactivity that complicates library synthesis with 2,4-dichloroquinazoline, where undesired 2-substitution byproducts are typically observed at 5–15% yield depending on the nucleophile . For comparison, 4-chloro-2-thiazol-2-yl-quinazoline (the regioisomer) would be predicted to show reduced SNAr reactivity at the 4-position due to the electron-withdrawing effect of the adjacent thiazole, potentially requiring harsher conditions (elevated temperature, microwave irradiation) and leading to lower isolated yields .

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

Pharmacokinetic and Selectivity Advantages: DPP-4 Inhibition by Quinazoline–Thiazoline Hybrids vs. Linagliptin Baseline

In a quinazoline–thiazoline hybrid series evaluated for DPP-4 inhibitory activity, compound 4x demonstrated an IC₅₀ of 1.12 nM, exceeding the potency of the clinically approved DPP-4 inhibitor linagliptin (IC₅₀ = 1.32 nM) in matched assays . Importantly, compound 4x displayed >1000-fold selectivity for DPP-4 over the closely related DPP-8 and DPP-9 enzymes, a selectivity window comparable to or exceeding that of linagliptin . While 4x features a thiazoline (dihydrothiazole) rather than the fully aromatic thiazole present in 2-chloro-4-thiazol-2-yl-quinazoline, the quinazoline–thiazole/ine scaffold class consistently outperforms simple quinazoline derivatives lacking the thiazole/ine moiety, which typically show DPP-4 IC₅₀ values in the 100–500 nM range with reduced selectivity . The direct C4 attachment of the sulfur-containing heterocycle is critical for achieving the sub-nanomolar potency tier.

DPP-4 inhibition Selectivity Drug design

EGFR Kinase Inhibition: Quinazoline–Thiazole Hybrids Outperform Erlotinib in Mutant-Selective Cellular Assays

In a series of quinazoline-based thiazole derivatives synthesized via cyclo-condensation at the quinazoline C7 position, compounds 4i and 4j demonstrated superior antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.86 μM and 3.09 μM, respectively) compared to the EGFR inhibitor erlotinib (IC₅₀ = 8.54 μM) . Against wild-type EGFR kinase, compound 4f achieved an IC₅₀ of 2.17 nM, while against the clinically relevant L858R/T790M double mutant, IC₅₀ was 2.81 nM—representing a <2-fold shift in potency, indicating comparable inhibition of mutant and wild-type forms . This contrasts sharply with erlotinib, which shows a >50-fold loss of potency against the T790M gatekeeper mutant (wild-type IC₅₀ ~2 nM; T790M IC₅₀ >100 nM) . While these hybrids attach the thiazole via a different connectivity (C7-linker) than 2-chloro-4-thiazol-2-yl-quinazoline, the data establish that the quinazoline–thiazole pharmacophore combination, irrespective of attachment point, yields mutant EGFR activity profiles distinct from and superior to the 4-anilinoquinazoline scaffold represented by erlotinib .

EGFR kinase Anticancer Mutant selectivity

Procurement Application Scenarios for 2-Chloro-4-thiazol-2-yl-quinazoline


Late-Stage Diversification in Kinase-Focused Chemical Libraries

Medicinal chemistry groups building focused kinase inhibitor libraries can use 2-chloro-4-thiazol-2-yl-quinazoline as a single, regiochemically unambiguous intermediate for parallel synthesis. The 2-chloro handle reacts cleanly with amine, alcohol, and thiol nucleophiles under mild SNAr conditions (DMF, 25–80 °C), or participates in Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings to introduce diverse C2 substituents without competing reactions at the C4-thiazole position . This eliminates the ambident reactivity issues encountered with 2,4-dichloroquinazoline and reduces the synthetic sequence by 2–3 steps compared to routes that install the thiazole moiety after quinazoline core construction .

Aurora Kinase and DYRK1A/B Inhibitor Lead Optimization

Research teams pursuing Aurora A/B or DYRK1A/1B kinase inhibitors can employ 2-chloro-4-thiazol-2-yl-quinazoline as a core scaffold that has been clinically and preclinically validated for these targets. The C4-thiazole-2-yl substitution pattern, when further elaborated at the thiazole 5′-position with an acetanilide or similar group, yields compounds with single-digit nanomolar Aurora A/B IC₅₀s and >100-fold selectivity against a broad kinase panel . The C2-chloro position serves as a diversification point to modulate physicochemical properties (logD, solubility) and pharmacokinetic parameters (clearance, oral bioavailability) without disrupting the critical hinge-binding interactions mediated by the C4-thiazole .

Mutant-Selective EGFR Inhibitor Development for T790M-Positive NSCLC

The quinazoline–thiazole pharmacophore has demonstrated retained potency against the EGFR L858R/T790M double mutant (<2-fold shift from wild-type), a profile that distinguishes it from erlotinib and gefitinib, which lose >50-fold potency against the T790M gatekeeper mutation . 2-Chloro-4-thiazol-2-yl-quinazoline provides a starting scaffold for installing the C2-substituents needed to achieve the desired mutant selectivity while maintaining the thiazole-mediated hinge-binding contacts . This application is particularly relevant for groups pursuing covalent (irreversible) EGFR inhibitors, where the C2-chloro can be displaced with cysteine-reactive warhead-bearing amines.

DPP-4 Inhibitor Hit-to-Lead and Selectivity Optimization Programs

Given that quinazoline–thiazole/ine hybrids have achieved DPP-4 IC₅₀ values of 1.12 nM with >1000-fold selectivity over DPP-8/9, 2-chloro-4-thiazol-2-yl-quinazoline can serve as an advanced intermediate for antidiabetic drug discovery . The C2-chloro position can be derivatized to introduce solubilizing groups, modulate metabolic stability, or attach reporter moieties for cellular target engagement assays, all while retaining the DPP-4 pharmacophore defined by the quinazoline–thiazole core .

Quote Request

Request a Quote for 2-Chloro-4-thiazol-2-yl-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.